molecular formula C16H13N3O4S B5846818 4-methyl-2-nitro-N-8-quinolinylbenzenesulfonamide

4-methyl-2-nitro-N-8-quinolinylbenzenesulfonamide

Cat. No. B5846818
M. Wt: 343.4 g/mol
InChI Key: RDTYRMMBLYMRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-nitro-N-8-quinolinylbenzenesulfonamide (MNQBS) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties that make it a useful tool for investigating various biological processes. In

Scientific Research Applications

4-methyl-2-nitro-N-8-quinolinylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology. 4-methyl-2-nitro-N-8-quinolinylbenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are a hallmark of this disease.

Mechanism of Action

The mechanism of action of 4-methyl-2-nitro-N-8-quinolinylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair. 4-methyl-2-nitro-N-8-quinolinylbenzenesulfonamide has also been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many types of cancer.
Biochemical and Physiological Effects
4-methyl-2-nitro-N-8-quinolinylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth and proliferation, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-methyl-2-nitro-N-8-quinolinylbenzenesulfonamide has also been shown to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

4-methyl-2-nitro-N-8-quinolinylbenzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also soluble in organic solvents, making it easy to administer to cells in culture. However, 4-methyl-2-nitro-N-8-quinolinylbenzenesulfonamide has some limitations as well. It has been shown to be toxic to some normal cells, and its effects on the immune system are not well understood. Additionally, 4-methyl-2-nitro-N-8-quinolinylbenzenesulfonamide has not been extensively studied in vivo, so its potential toxicity and efficacy in animal models is not yet known.

Future Directions

There are several future directions for research on 4-methyl-2-nitro-N-8-quinolinylbenzenesulfonamide. One area of interest is in the development of 4-methyl-2-nitro-N-8-quinolinylbenzenesulfonamide derivatives that may have improved efficacy and reduced toxicity compared to the parent compound. Another area of research is in the investigation of the potential use of 4-methyl-2-nitro-N-8-quinolinylbenzenesulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of 4-methyl-2-nitro-N-8-quinolinylbenzenesulfonamide and its effects on the immune system. Finally, studies in animal models are needed to determine the potential toxicity and efficacy of 4-methyl-2-nitro-N-8-quinolinylbenzenesulfonamide in vivo.

properties

IUPAC Name

4-methyl-2-nitro-N-quinolin-8-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-11-7-8-15(14(10-11)19(20)21)24(22,23)18-13-6-2-4-12-5-3-9-17-16(12)13/h2-10,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTYRMMBLYMRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a similar fashion using route 14 general procedure 27, 8-aminoquinoline (1.4 g, 9.72 mmol), 4-methyl-2-nitro-benzenesulfonyl chloride (Intermediate 448) (2.97 g, 12.6 mmol), pyridine (7 ml) DMAP (cat.) and DCM (30 ml) gave the title compound (1.5 g, 45%), after purification by column chromatography with n-hexane/EtOAc (90:10) as the eluent.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
45%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.